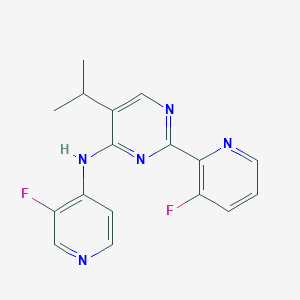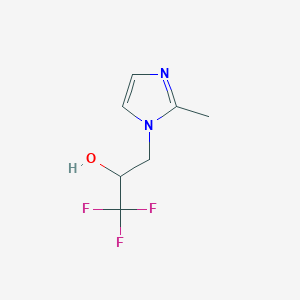
1,1,1-trifluoro-3-(2-méthyl-1H-imidazol-1-yl)propan-2-ol
Vue d'ensemble
Description
1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C7H9F3N2O and its molecular weight is 194.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du « 1,1,1-trifluoro-3-(2-méthyl-1H-imidazol-1-yl)propan-2-ol », en se concentrant sur six applications uniques :
Synthèse de dérivés
Ce composé peut être utilisé comme précurseur dans la synthèse de divers dérivés ayant des applications thérapeutiques potentielles. Par exemple, il peut être impliqué dans la synthèse d’esters qui ont été étudiés pour leur potentiel antimicrobien .
Analyse spectrale vibrationnelle
L’analyse spectrale vibrationnelle du composé, en particulier des groupes OH et OD, peut être effectuée pour comprendre ses propriétés structurelles et électroniques .
Résolution cinétique
Il peut servir de substrat à la résolution cinétique catalysée par des enzymes, un processus qui peut produire des substances énantiomériquement pures à partir d’un mélange racémique. Ceci est précieux dans la création de produits pharmaceutiques ayant des effets spécifiques souhaités .
Synthèse d’époxypropane
Le composé peut être converti en 1,1,1-trifluoro-2,3-époxypropane, qui est un intermédiaire utile en synthèse organique pour produire divers produits chimiques .
Recherche pharmaceutique
Les composés contenant de l’imidazole comme celui-ci sont souvent étudiés pour leur potentiel thérapeutique en raison de leurs valeurs chimiothérapeutiques élevées. Ils peuvent servir de remèdes pour le développement de nouveaux médicaments afin de surmonter les problèmes de résistance antimicrobienne (AMR) .
Ingrédients agrochimiques et pharmaceutiques
Les composés à groupes trifluorométhyle sont des motifs structurels clés dans les ingrédients agrochimiques et pharmaceutiques actifs. Ce composé pourrait potentiellement être utilisé dans le développement de ces ingrédients en raison de son groupe trifluorométhyle .
Mécanisme D'action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are found in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals .
Mode of Action
The imidazole ring, a core component of this compound, is known to interact with various biological targets due to its amphoteric nature . The trifluoromethyl group, with its strong electron-withdrawing effect, can influence the compound’s interactions with its targets .
Biochemical Pathways
Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The presence of the trifluoromethyl group could potentially enhance the compound’s stability and influence its interactions with its environment .
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(2-methylimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-5-11-2-3-12(5)4-6(13)7(8,9)10/h2-3,6,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJJZUHLUZLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


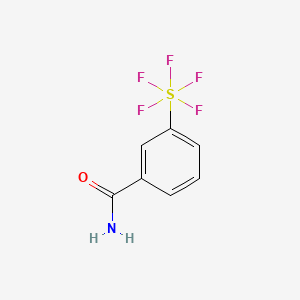



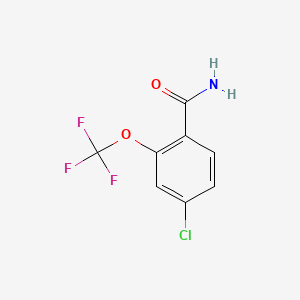




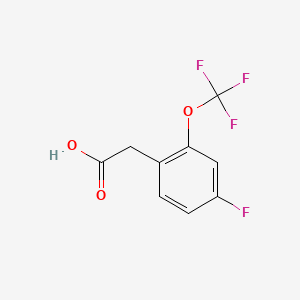

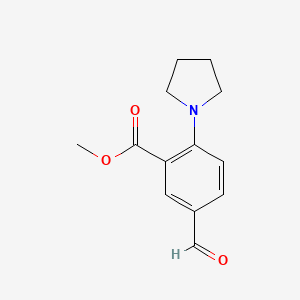
![Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate](/img/structure/B1399826.png)
